molecular formula C11H10O7 B3061295 Benzoyl-l-tartaric acid CAS No. 87172-82-5

Benzoyl-l-tartaric acid

Cat. No.: B3061295
CAS No.: 87172-82-5
M. Wt: 254.19 g/mol
InChI Key: JXXURQWKKCNUBH-HTQZYQBOSA-N
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Description

Benzoyl-l-tartaric acid is a chiral compound widely used in various scientific and industrial applications. It is known for its role in chiral resolution, particularly in the separation of enantiomers in racemic mixtures. The compound is characterized by its white crystalline appearance and mild bitter flavor. It is slightly soluble in water and dissolves well in organic solvents like ethanol and acetone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl-l-tartaric acid can be synthesized using L-tartaric acid and benzoyl chloride as raw materials. The reaction typically involves copper sulfate as a catalyst and toluene as a solvent. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and autoclaves to ensure high yield and purity. The reaction conditions are optimized to achieve a recovery ratio of over 95%, making the process cost-effective and efficient .

Chemical Reactions Analysis

Types of Reactions: Benzoyl-l-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include esters, anhydrides, and various chiral intermediates used in further chemical synthesis .

Scientific Research Applications

Benzoyl-l-tartaric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzoyl-l-tartaric acid exerts its effects is primarily through the formation of diastereomeric salts with racemic compounds. This interaction facilitates the separation of enantiomers by forming stable crystalline complexes. The molecular targets and pathways involved include the formation of hydrogen bonds and van der Waals interactions with the racemic compounds .

Comparison with Similar Compounds

  • (+)-Tartaric Acid
  • (-)-Malic Acid
  • (-)-Mandelic Acid
  • (+)-Camphor-10-sulfonic Acid

Comparison: Benzoyl-l-tartaric acid is unique in its ability to form stable diastereomeric salts, making it highly effective in chiral resolution. Compared to other similar compounds, it offers higher purity and yield in the separation of enantiomers. Its versatility in various chemical reactions and applications in asymmetric catalysis further distinguishes it from other chiral acids .

Properties

IUPAC Name

(2R,3R)-2-benzoyloxy-3-hydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O7/c12-7(9(13)14)8(10(15)16)18-11(17)6-4-2-1-3-5-6/h1-5,7-8,12H,(H,13,14)(H,15,16)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXURQWKKCNUBH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438280
Record name benzoyl-l-tartaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87172-82-5
Record name (2R,3R)-2-(Benzoyloxy)-3-hydroxybutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87172-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzoyl-l-tartaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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